Cas no 2137607-76-0 (N-(3-aminooxolan-3-yl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine)

N-(3-aminooxolan-3-yl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine structure
2137607-76-0 structure
商品名:N-(3-aminooxolan-3-yl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine
CAS番号:2137607-76-0
MF:C11H19N5O
メガワット:237.301461458206
CID:6422614
PubChem ID:165474825

N-(3-aminooxolan-3-yl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

    • N-(3-aminooxolan-3-yl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine
    • 2137607-76-0
    • EN300-1130870
    • N-[(3-aminooxolan-3-yl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine
    • インチ: 1S/C11H19N5O/c12-11(2-4-17-8-11)7-14-10-1-3-15-16(10)9-5-13-6-9/h1,3,9,13-14H,2,4-8,12H2
    • InChIKey: PZFGZXVMXCOOJC-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(C1)(CNC1=CC=NN1C1CNC1)N

計算された属性

  • せいみつぶんしりょう: 237.15896025g/mol
  • どういたいしつりょう: 237.15896025g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 273
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.2
  • トポロジー分子極性表面積: 77.1Ų

N-(3-aminooxolan-3-yl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1130870-0.1g
N-[(3-aminooxolan-3-yl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine
2137607-76-0 95%
0.1g
$1320.0 2023-10-26
Enamine
EN300-1130870-0.5g
N-[(3-aminooxolan-3-yl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine
2137607-76-0 95%
0.5g
$1440.0 2023-10-26
Enamine
EN300-1130870-2.5g
N-[(3-aminooxolan-3-yl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine
2137607-76-0 95%
2.5g
$2940.0 2023-10-26
Enamine
EN300-1130870-5g
N-[(3-aminooxolan-3-yl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine
2137607-76-0 95%
5g
$4349.0 2023-10-26
Enamine
EN300-1130870-10.0g
N-[(3-aminooxolan-3-yl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine
2137607-76-0
10g
$6450.0 2023-06-09
Enamine
EN300-1130870-0.05g
N-[(3-aminooxolan-3-yl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine
2137607-76-0 95%
0.05g
$1261.0 2023-10-26
Enamine
EN300-1130870-1g
N-[(3-aminooxolan-3-yl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine
2137607-76-0 95%
1g
$1500.0 2023-10-26
Enamine
EN300-1130870-0.25g
N-[(3-aminooxolan-3-yl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine
2137607-76-0 95%
0.25g
$1381.0 2023-10-26
Enamine
EN300-1130870-5.0g
N-[(3-aminooxolan-3-yl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine
2137607-76-0
5g
$4349.0 2023-06-09
Enamine
EN300-1130870-1.0g
N-[(3-aminooxolan-3-yl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine
2137607-76-0
1g
$1500.0 2023-06-09

N-(3-aminooxolan-3-yl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine 関連文献

N-(3-aminooxolan-3-yl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amineに関する追加情報

Introduction to N-(3-aminooxolan-3-yl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine (CAS No. 2137607-76-0)

N-(3-aminooxolan-3-yl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2137607-76-0, represents a novel molecular entity with a complex structural framework, featuring multiple heterocyclic rings and functional groups that make it a promising candidate for further exploration in drug discovery and development.

The structural composition of N-(3-aminooxolan-3-yl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine includes a pyrazole ring, an azetidine ring, and an oxolan moiety, each contributing unique electronic and steric properties to the molecule. The presence of these heterocyclic systems suggests potential interactions with biological targets, making this compound an intriguing subject for studying its pharmacological properties.

In recent years, there has been a growing interest in the development of multi-target directed ligands (MTDLs) that can interact with several biological targets simultaneously. The structural features of N-(3-aminooxolan-3-yl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine align well with this approach, as the combination of pyrazole, azetidine, and oxolan rings provides multiple sites for interaction with enzymes and receptors involved in various disease pathways.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The pyrazole ring is known to have neuroprotective properties, while the azetidine ring can modulate neurotransmitter systems. These characteristics make N-(3-aminooxolanmethyl)-1-(azetidinmethyl)-1H-pyrazolmethylamine) a promising candidate for further investigation in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Moreover, the oxolan moiety in the structure introduces an additional layer of complexity, which could enhance the compound's binding affinity and selectivity towards specific biological targets. This feature is particularly important in drug design, where high selectivity minimizes side effects and improves therapeutic efficacy.

The synthesis of N-(3-amino)ox)lan)methyl)meth)yl)1(azetidine)

dinitrile) has been meticulously designed to optimize its pharmacokinetic properties. The presence of both amine and hydroxyl groups allows for potential modifications that can enhance solubility and bioavailability. These modifications are crucial for ensuring that the compound can reach its target sites effectively within the body.

In vitro studies have begun to uncover the potential biological activities of N-(3-amino)ox)lan)methyl)meth)yl)1(azetidine)-> 5-amino)pyrazole. Initial results suggest that this compound exhibits inhibitory activity against several enzymes implicated in inflammation and oxidative stress. These findings are particularly exciting given the role of inflammation and oxidative stress in various chronic diseases.

The integration of computational methods into drug discovery has also played a significant role in understanding the potential interactions of N-(3-amino-oxtrolanmethyl)-1-(azetidinmethyl)-1H-pyrazol-methylamine strong>). Molecular docking studies have been used to predict how this compound might bind to various biological targets, providing valuable insights into its mechanism of action. These studies have helped identify key interactions that could be exploited to enhance its therapeutic potential.

Furthermore, the development of novel synthetic routes has enabled researchers to produce N-(> more efficiently and cost-effectively. This advancement is crucial for moving the compound into preclinical testing and eventually into clinical trials. Efficient synthesis not only reduces costs but also allows for larger-scale production, which is necessary for thorough testing and eventual commercialization.

The potential applications of N-(> extend beyond neurological disorders. Preliminary data suggest that it may also have applications in anti-inflammatory therapies. The ability to modulate inflammatory pathways is critical for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

In conclusion, N-(> represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with preliminary evidence of biological activity, make it an attractive molecule for developing new treatments for various diseases. As research continues, it is likely that additional applications and therapeutic benefits will be uncovered, further solidifying its importance in medicinal chemistry.

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